1-(2-Methoxyphenyl)-2-phenoxyethanol
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Overview
Description
1-(2-Methoxyphenyl)-2-phenoxyethanol is a chemical compound with the molecular formula C₁₄H₁₄O₃. It is characterized by a benzene ring substituted with a methoxy group (-OCH₃) and a phenoxyethanol group. This compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)-2-phenoxyethanol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methoxyphenol (guaiacol) with ethylene oxide under acidic conditions. The reaction proceeds via the nucleophilic attack of the phenol oxygen on the ethylene oxide, followed by the formation of the phenoxyethanol group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of guaiacol with ethylene oxide in the presence of a catalyst. The reaction mixture is then purified to obtain the desired product. This method allows for large-scale production with high efficiency and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-2-phenoxyethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-methoxyphenyl)-2-phenoxyacetic acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound to 1-(2-methoxyphenyl)-2-phenoxyethane. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethanol group is replaced by other nucleophiles. For example, reacting with alkyl halides can lead to the formation of various alkylated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, acidic conditions
Reduction: LiAlH₄, NaBH₄, anhydrous ether
Substitution: Alkyl halides, polar aprotic solvents
Major Products Formed:
1-(2-methoxyphenyl)-2-phenoxyacetic acid (oxidation)
1-(2-methoxyphenyl)-2-phenoxyethane (reduction)
Alkylated derivatives (substitution)
Scientific Research Applications
1-(2-Methoxyphenyl)-2-phenoxyethanol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for pharmaceuticals and other chemical products.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It may be used in the development of new drugs and treatments.
Medicine: Due to its chemical properties, it can be used in the formulation of topical medications and skin care products. Its ability to act as a preservative and antimicrobial agent makes it valuable in pharmaceutical formulations.
Industry: It is used in the production of fragrances, flavors, and other consumer goods. Its pleasant aroma and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 1-(2-Methoxyphenyl)-2-phenoxyethanol exerts its effects depends on its specific application. In antimicrobial applications, it may disrupt microbial cell membranes, leading to cell death. In antioxidant applications, it may neutralize free radicals, preventing oxidative damage to cells and tissues.
Molecular Targets and Pathways Involved:
Antimicrobial Action: Disruption of microbial cell membranes
Antioxidant Action: Neutralization of free radicals
Comparison with Similar Compounds
2-Phenoxyethanol
1-(2-hydroxyphenyl)-2-phenoxyethanol
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-phenoxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-17-15-10-6-5-9-13(15)14(16)11-18-12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKSVVKZTGHKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(COC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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